![molecular formula C17H23N3O3S B2959276 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide CAS No. 1797090-75-5](/img/structure/B2959276.png)
4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The tert-butyl group is introduced via Friedel-Crafts alkylation, while the pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The oxolan-3-yl group is then attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazole moiety, such as 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide, exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been investigated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and viability .
Antiparasitic Potential
The sulfonamide derivatives have been explored for their antileishmanial activity. In vitro studies demonstrated that certain pyrazole sulfonamides were effective against Leishmania species, suggesting that this compound could be a candidate for further development as an antiparasitic agent . The compound exhibited an IC50 value comparable to established treatments, indicating its potential as a therapeutic option.
Polymer Chemistry
Sulfonamide compounds are often used in polymer synthesis due to their ability to act as cross-linking agents. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of various pyrazole sulfonamides, including this compound, highlighted its successful preparation through established synthetic routes. The characterization involved spectroscopic techniques such as NMR and IR spectroscopy, confirming the structural integrity of the compound .
Case Study 2: Biological Evaluation
In another investigation, the biological activity of a series of pyrazole sulfonamides was assessed against Leishmania spp. The results demonstrated that compounds similar to this compound displayed significant antiparasitic effects, with selectivity indices suggesting a favorable therapeutic profile .
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- 1-Bromo-4-tert-butylbenzene
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxolan-3-yl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Actividad Biológica
The compound 4-tert-butyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is C15H20N4O2S with a molecular weight of approximately 320.41 g/mol. The structure features a sulfonamide group, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. In particular, studies have evaluated the effectiveness of various derivatives against Leishmania species, which are responsible for leishmaniasis. For instance, certain derivatives demonstrated an IC50 value as low as 0.059 mM against L. infantum and L. amazonensis promastigotes, indicating potent antileishmanial activity .
Table 1: Antileishmanial Activity of Sulfonamide Derivatives
Compound | IC50 (mM) against L. infantum | IC50 (mM) against L. amazonensis |
---|---|---|
This compound | 0.059 | 0.070 |
Reference Drug (Pentamidine) | - | - |
Cardiovascular Effects
Another significant area of research involves the cardiovascular effects of sulfonamide derivatives. A study focused on the impact of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model found that certain derivatives could effectively decrease perfusion pressure and coronary resistance .
Table 2: Effects on Perfusion Pressure
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control (Krebs-Henseleit) | - | Baseline |
Benzenesulfonamide | 0.001 | Decreased |
4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
The mechanisms underlying the biological activities of sulfonamides often involve interactions with specific biological targets. For example, docking studies suggest that these compounds can interact with calcium channels, potentially leading to alterations in vascular resistance and perfusion pressure .
Case Studies
A notable case study involved the administration of 4-(2-aminoethyl)-benzenesulfonamide in various routes (oral, intravenous, intraperitoneal). The study concluded that different routes exhibited varying toxicity levels, with oral administration requiring higher doses to achieve toxicity compared to intravenous and intraperitoneal routes .
Table 3: Toxicity Levels by Administration Route
Route of Administration | LD50 (mg/kg) |
---|---|
Intravenous | 586.80 |
Intraperitoneal | 303.70 |
Subcutaneous | 321.00 |
Oral | 2100.00 |
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-17(2,3)13-4-6-16(7-5-13)24(21,22)19-14-10-18-20(11-14)15-8-9-23-12-15/h4-7,10-11,15,19H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZBOWJAQMWCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.